4-Fluorobenzaldehyde oxime
Overview
Description
4-Fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H6FNO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group and a fluorine atom is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction . Some of these Schiff base compounds have shown antimicrobial properties , suggesting that they may interact with bacterial cells as their primary targets.
Mode of Action
It’s known that the compound can undergo reductive rearrangement at room temperature with hydrosilanes as the reducing agents . This process is catalyzed by the strong boron Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3 . The resulting secondary amine products are generally formed in good yields .
Biochemical Pathways
Schiff bases are known to play roles in various biological processes, including enzymatic reactions and protein functions .
Result of Action
The compound’s ability to form schiff base compounds, some of which have antimicrobial properties , suggests it may exert antibacterial effects.
Action Environment
The action, efficacy, and stability of 4-Fluorobenzaldehyde oxime can be influenced by various environmental factors. For instance, the compound’s reductive rearrangement is catalyzed by B(C6F5)3 and occurs at room temperature . Therefore, temperature could be a key environmental factor influencing the compound’s action. Other factors, such as pH and the presence of other chemicals, could also potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzaldehyde oxime can be synthesized through the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous medium and is carried out at room temperature. The general reaction is as follows:
4-Fluorobenzaldehyde+Hydroxylamine Hydrochloride→4-Fluorobenzaldehyde Oxime+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorobenzoic acid.
Reduction: It can be reduced to form 4-fluorobenzylamine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: 4-Fluorobenzoic acid.
Reduction: 4-Fluorobenzylamine.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4-Fluorobenzaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
4-Fluorobenzaldehyde oxime can be compared with other similar compounds such as:
4-Fluorobenzaldehyde: The parent compound without the oxime group.
4-Chlorobenzaldehyde oxime: A similar compound where the fluorine atom is replaced with chlorine.
4-Nitrobenzaldehyde oxime: A compound with a nitro group instead of fluorine.
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the oxime group, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, while the oxime group provides versatility in chemical transformations.
Properties
IUPAC Name |
(NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKSLWXDUJVTHE-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588-95-4, 7304-35-0, 459-23-4 | |
Record name | 4-Fluorobenzaldehyde oxime, Z- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorobenzaldehyde oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007304350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-p-fluorobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-Fluorobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Fluorobenzaldehyde oxime | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4E5N38TPU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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